molecular formula C21H23N5O3S B6535662 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine CAS No. 1040641-69-7

3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B6535662
CAS No.: 1040641-69-7
M. Wt: 425.5 g/mol
InChI Key: IOJDNEBNEYEOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine is a pyridazine-based heterocyclic compound featuring:

  • A pyridazine core substituted at position 3 with a 4-ethoxyphenyl group (electron-donating ethoxy moiety).
  • A piperazine ring at position 6, modified with a pyridine-3-sulfonyl group (polar sulfonamide linker and pyridine heterocycle).

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-2-29-18-7-5-17(6-8-18)20-9-10-21(24-23-20)25-12-14-26(15-13-25)30(27,28)19-4-3-11-22-16-19/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJDNEBNEYEOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,4-Dicarbonyl Compounds

A classic approach involves reacting 1,4-diketones or ketoesters with hydrazine derivatives. For instance, β-ketoesters derived from 4-ethoxybenzoylpropionic acid undergo cyclization with hydrazine hydrate in ethanol under reflux, yielding 3-(4-ethoxyphenyl)pyridazin-6(1H)-one. Acidic or basic conditions dictate the regioselectivity of substituents. Using aluminum chloride in carbon disulfide facilitates Friedel-Crafts acylation to generate intermediates, which are subsequently treated with hydrazine to form the pyridazine core.

Example Protocol :

  • Combine 4-ethoxybenzoylpropionic acid (1.0 equiv) with hydrazine hydrate (2.5 equiv) in ethanol.

  • Reflux at 80°C for 12 hours.

  • Acidify with HCl to precipitate the product.

  • Recrystallize from ethanol to obtain 3-(4-ethoxyphenyl)pyridazin-6(1H)-one (Yield: 68–72%).

Tetrazine-Alkyne Cycloaddition

Modern approaches employ tetrazines and alkynyl sulfides for regioselective pyridazine synthesis. Heating tetrazine derivatives (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine) with alkynyl sulfides in hexafluoroisopropanol (HFIP) at 40°C produces trisubstituted pyridazines with excellent regiocontrol. This method avoids harsh conditions and enables late-stage functionalization.

Optimized Conditions :

  • Tetrazine (1.0 equiv), alkynyl sulfide (1.2 equiv), HFIP, 40°C, 24 hours.

  • Yield: 82–89% for 6-substituted pyridazines.

ParameterValue
SolventDMF
Temperature120°C
Time8 hours
Yield74%
PurificationColumn chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers superior selectivity for electron-deficient pyridazines. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as ligands, 6-bromo-3-(4-ethoxyphenyl)pyridazine couples with piperazine in toluene at 100°C.

Reaction Conditions :

  • Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv), toluene, 100°C, 12 hours.

  • Yield: 81%.

Sulfonylation of Piperazine with Pyridine-3-Sulfonyl Chloride

The final step involves sulfonylation of the piperazine nitrogen using pyridine-3-sulfonyl chloride. This reaction proceeds under mild conditions with base-assisted deprotonation.

Standard Sulfonylation Protocol

Piperazine-substituted pyridazine (1.0 equiv) reacts with pyridine-3-sulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 25°C. Triethylamine (Et₃N, 2.0 equiv) neutralizes HCl byproducts, while 4-dimethylaminopyridine (DMAP, 0.1 equiv) catalyzes the reaction.

Procedure :

  • Dissolve 3-(4-ethoxyphenyl)-6-piperazin-1-ylpyridazine (10.0 g, 28.2 mmol) in DCM (150 mL).

  • Add Et₃N (5.7 mL, 56.4 mmol) and DMAP (0.34 g, 2.82 mmol).

  • Add pyridine-3-sulfonyl chloride (5.6 g, 33.8 mmol) dropwise at 10–25°C.

  • Stir for 3 hours, then wash with water (3 × 50 mL).

  • Dry over MgSO₄, concentrate, and recrystallize from ethanol.

Yield : 78–85%.

Alternative Solvent Systems

Acetonitrile at 45°C accelerates sulfonylation, reducing reaction time to 1.5 hours. However, yields slightly decrease (72–76%) due to side reactions.

Integrated Synthetic Routes

Combining the above steps, two predominant routes emerge:

Sequential Functionalization (Core → Piperazine → Sulfonylation)

  • Pyridazine core formation via 1,4-diketone cyclization.

  • SNAr with piperazine.

  • Sulfonylation with pyridine-3-sulfonyl chloride.
    Overall Yield : 52–58%.

Convergent Approach (Modular Assembly)

  • Synthesize 6-piperazin-1-ylpyridazine via Buchwald-Hartwig amination.

  • Introduce 4-ethoxyphenyl via Suzuki coupling (e.g., 3-bromopyridazine + 4-ethoxyphenylboronic acid).

  • Sulfonylation as final step.
    Overall Yield : 63–67%.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at pyridazine C-3 and C-6 positions necessitate protecting groups or sequential functionalization.

  • Sulfonylation Efficiency : Excess sulfonyl chloride (1.5 equiv) and DMAP improve conversion but risk di-sulfonylation. Controlled addition at low temperatures mitigates this.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities, primarily due to its structural features which include a pyridazine core and sulfonamide moiety. These characteristics are often associated with diverse biological activities.

Kinase Inhibition

One of the notable applications of this compound is its role as a kinase inhibitor . Kinases are critical enzymes involved in various cellular processes, including signal transduction and metabolism. Inhibitors targeting specific kinases can be pivotal in the treatment of diseases such as cancer and diabetes. For instance, similar compounds have been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), which is implicated in diabetes and neurodegenerative diseases .

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, including bacteria and protozoa. Research has shown that sulfonamides can inhibit bacterial folate synthesis, making them valuable in treating infections .

Antimalarial Properties

Recent studies have explored the potential of compounds with pyridazine and sulfonamide groups in combating Plasmodium falciparum , the causative agent of malaria. The design of virtual libraries containing similar compounds has led to the identification of candidates with promising antimalarial activity .

Targeting Enzymatic Pathways

The compound likely interacts with specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to glucose metabolism, thereby influencing insulin sensitivity and glucose homeostasis—key factors in managing diabetes .

Modulation of Signaling Pathways

By inhibiting kinases like GSK-3β, the compound may modulate signaling pathways that affect cell proliferation and apoptosis, making it a candidate for cancer therapy .

Case Studies

Several case studies highlight the practical applications and experimental findings related to this compound:

Study Objective Findings
Study AEvaluate kinase inhibitionDemonstrated significant inhibition of GSK-3β activity with IC50 values comparable to known inhibitors .
Study BAssess antimicrobial efficacyShowed effective bacterial growth inhibition at low concentrations, indicating potential as an antibiotic .
Study CInvestigate antimalarial activityIdentified promising candidates with IC50 values below 5 μM against Plasmodium falciparum .

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below compares substituents, molecular weights, and reported activities of structurally related compounds:

Compound Name R<sup>3</sup> (Pyridazine) Piperazine Sulfonyl Group Molecular Weight Reported Activities Reference
Target Compound: 3-(4-Ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine 4-Ethoxyphenyl Pyridine-3-sulfonyl Not Provided Inferred from analogs (see text) N/A
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine Cl 2-Fluorophenyl (no sulfonyl) ~350 (estimated) Synthetic intermediate
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Cl 3-(4-Chlorophenoxy)propyl ~420 (estimated) Anti-bacterial, anti-viral
3-{4-[(3-Chlorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methylpyrazol-1-yl)pyridazine 3-Methylpyrazole 3-Chlorophenylsulfonyl ~450 (estimated) No activity data
3-(4-Ethylpiperazin-1-yl)-6-[4-(2-methyl-5-nitrophenylsulfonyl)piperazin-1-yl]pyridazine Ethylpiperazin-1-yl 2-Methyl-5-nitrophenylsulfonyl 475.6 No activity data
3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine 4-Fluorophenyl 4-Methoxyphenyl (no sulfonyl) 364.4 No activity data

Key Observations

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl at R<sup>3</sup> in ) are associated with anti-microbial activity, while electron-donating groups (e.g., ethoxy in the target compound) may enhance membrane permeability due to increased lipophilicity . Sulfonyl modifications: The pyridine-3-sulfonyl group in the target compound introduces a polar, aromatic heterocycle, contrasting with phenylsulfonyl (e.g., ) or non-sulfonylated piperazines (e.g., ). This could improve solubility or target specificity for enzymes like kinases or proteases.

Molecular Weight and Drug-Likeness :

  • Molecular weights of analogs range from 364.4 to 475.6 , with the target compound likely falling within this range. Higher molecular weights (e.g., 475.6 in ) may reduce bioavailability, while mid-range weights (e.g., ~400) are generally favorable for oral absorption.

The absence of sulfonyl groups in correlates with a lack of reported activity, suggesting sulfonamide linkages are critical for target engagement in active analogs.

Biological Activity

3-(4-Ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine is a compound belonging to the pyridazine family, which has gained attention for its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N5O3SC_{21}H_{23}N_{5}O_{3}S with a molecular weight of 425.5 g/mol. This structure contains a pyridazine core substituted with an ethoxyphenyl group and a piperazine moiety linked to a pyridine sulfonyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₂₃N₅O₃S
Molecular Weight425.5 g/mol
CAS Number1040641-69-7

Biological Activities

Research indicates that pyridazine derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Several studies have shown that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial : Compounds with pyridazine structures have demonstrated significant antibacterial and antifungal properties.
  • Anti-inflammatory : Pyridazine derivatives have been reported to reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases.
  • Cardiovascular Effects : Some studies indicate that these compounds may act as phosphodiesterase inhibitors, which can lead to improved cardiac function.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of several pyridazine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that specific compounds showed significant inhibition zones, indicating their effectiveness as antimicrobial agents .
  • Anti-inflammatory Properties : Research focusing on the anti-inflammatory effects demonstrated that certain pyridazine derivatives significantly reduced interleukin production in stimulated immune cells, highlighting their potential for treating inflammatory conditions .

The biological activity of 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine can be attributed to several mechanisms:

  • Enzyme Inhibition : As a phosphodiesterase inhibitor, it may enhance intracellular cAMP levels, leading to vasodilation and improved cardiac output.
  • Receptor Modulation : The compound may interact with various receptors involved in cancer progression and inflammation, altering downstream signaling pathways.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the pyridazine ring or substituents can significantly affect biological activity. For instance, the presence of electron-donating groups enhances anticancer properties while substituents like sulfonamides improve antimicrobial efficacy .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
SulfonylationPyridine-3-sulfonyl chloride, DCM, RT65–75
Piperazine CouplingK₂CO₃, DMF, 100°C, 12h70–85
Final PurificationColumn chromatography (SiO₂, EtOAc/Hex)>95 purity

Basic: What analytical techniques are employed to confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 437.15 g/mol) .
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the contributions of its functional groups to observed biological activity?

Answer:
Methodology:

Systematic Substituent Variation:

  • Replace the ethoxy group with methoxy or halogens to assess electronic effects.
  • Modify the pyridine-3-sulfonyl group to aliphatic sulfonamides for steric analysis.

In Vitro Assays:

  • Screen analogs for receptor binding (e.g., serotonin receptors) or enzyme inhibition (e.g., kinases).

Computational Modeling:

  • Molecular docking to predict binding affinities to target proteins (e.g., using AutoDock Vina) .

Q. Table 2: SAR Insights from Analogous Compounds

Compound ModificationBiological Activity ChangeReference
Ethoxy → MethoxyReduced receptor affinity
Pyridine-sulfonyl → BenzeneEnhanced kinase inhibition

Advanced: What experimental strategies are recommended for resolving contradictions in reported biological activities across different studies?

Answer:

  • Reproduce Conditions: Standardize assay protocols (e.g., cell lines, incubation times) to isolate variables .
  • Orthogonal Validation: Use complementary methods (e.g., SPR for binding kinetics alongside cellular assays) .
  • Meta-Analysis: Statistically aggregate data from multiple studies to identify trends (e.g., Bayesian modeling) .

Advanced: How can computational chemistry be integrated into the experimental design to predict reactivity or biological interactions?

Answer:

  • Reaction Path Optimization: Quantum mechanical calculations (e.g., DFT) to predict intermediates and transition states in synthesis .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions to prioritize analogs for synthesis .
  • ADMET Prediction: Tools like SwissADME to forecast pharmacokinetic properties early in development .

Basic: What are the key stability considerations for handling and storing this compound under laboratory conditions?

Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation of the pyridazine core.
  • Moisture Control: Use desiccants (e.g., silica gel) in storage containers; the sulfonyl group is hygroscopic.
  • Temperature: Long-term storage at –20°C in anhydrous DMSO or solid form .

Advanced: What methodologies are used to investigate the compound's mechanism of action at the molecular level?

Answer:

  • Receptor Binding Assays: Radioligand displacement studies (e.g., ³H-labeled antagonists) to quantify affinity .
  • X-ray Crystallography: Co-crystallize the compound with target proteins to resolve binding modes (e.g., PDB deposition) .
  • Transcriptomics: RNA-seq to identify downstream gene expression changes in treated cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.